Z-Arg-Arg-Arg-4MbNA Acetate

Description

Evolution of Fluorogenic and Chromogenic Substrates for Protease Activity Profiling

The development of chromogenic and fluorogenic substrates has revolutionized the way protease activity is measured. nih.gov Initially, assays relied on simpler methods that often lacked the sensitivity and specificity required for detailed kinetic studies. The advent of synthetic peptides linked to chromogenic (color-producing) or fluorogenic (fluorescence-producing) reporter groups marked a significant leap forward.

Early chromogenic substrates often suffered from limitations such as low molar absorptivity and interference from biological samples. google.com This led to the development of more sophisticated fluorogenic substrates. These substrates offer significantly higher sensitivity, allowing for the detection of very low levels of enzyme activity. acs.orgresearchgate.net The evolution of these tools has been driven by the need for assays that can be used in complex biological matrices, such as blood plasma and cell lysates. google.comacs.org The continuous innovation in this area has led to the creation of substrates with improved photophysical properties, including longer emission wavelengths to minimize background fluorescence from biological samples. google.comthieme-connect.com

Significance of Oligopeptide Sequences in Enzyme-Substrate Recognition

The specificity of a protease for its substrate is largely determined by the amino acid sequence of the substrate. mdpi.com Oligopeptides, which are short chains of amino acids, play a crucial role in this recognition process. chinesechemsoc.org The primary structure, or the specific sequence of amino acids, dictates how the substrate will bind to the active site of the enzyme. chinesechemsoc.org

The interaction between an enzyme and its oligopeptide substrate is a highly specific "lock and key" mechanism, where the three-dimensional structure of the enzyme's active site complements the shape and chemical properties of the peptide sequence. embopress.org This specificity is critical for the proper functioning of biological pathways and for ensuring that proteases only cleave their intended targets. Researchers can exploit this by designing synthetic oligopeptide substrates that are highly selective for a particular protease, thereby enabling the study of that specific enzyme's activity even in the presence of many other proteases. mdpi.com The composition and even the position of amino acids within the oligopeptide chain can significantly influence its recognition and transport by enzymes. mdpi.com

Overview of Z-Arg-Arg-Arg-4MbNA Acetate (B1210297) as a Research Tool

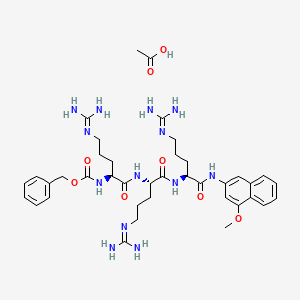

Z-Arg-Arg-Arg-4MbNA acetate is a specialized synthetic peptide substrate used in biochemical research. chemimpex.comchemimpex.com Its design as a tripeptide of arginine (Arg-Arg-Arg) makes it a target for certain proteases that recognize and cleave at basic amino acid residues. The "Z" at the N-terminus represents a benzyloxycarbonyl group, a common protecting group in peptide synthesis. The key to its function as a research tool is the attachment of the fluorogenic reporter group, 4-Methyl-beta-Naphthylamide (4MbNA), to the C-terminus.

When this substrate is cleaved by a target protease, the 4MbNA is released, resulting in a measurable fluorescent signal. This allows for the quantification of the enzyme's activity. This compound is particularly useful in various biochemical assays to measure enzyme activity and study protein interactions. chemimpex.com It is also utilized in the development of novel therapeutics and in peptide synthesis. chemimpex.comchemimpex.com For instance, it has been identified as a specific substrate for enzymes like Cathepsin B. medchemexpress.commobitec.com

Historical Context of 4-Methyl-beta-Naphthylamide (4MbNA) as a Reporter Group in Biochemical Assays

The use of naphthylamine derivatives as reporter groups in enzyme assays has a history spanning several decades. thieme-connect.com Peptide derivatives of naphthylamines were used as chromogenic substrates for over 20 years before their fluorogenic potential was fully realized. thieme-connect.com The initial challenge with using naphthylamines as fluorophores was their emission at short UV wavelengths, which made it difficult to distinguish the signal from background interference. thieme-connect.com

Structure

2D Structure

Properties

Molecular Formula |

C39H57N13O8 |

|---|---|

Molecular Weight |

836 g/mol |

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C37H53N13O6.C2H4O2/c1-55-30-21-25(20-24-12-5-6-13-26(24)30)47-31(51)27(14-7-17-44-34(38)39)48-32(52)28(15-8-18-45-35(40)41)49-33(53)29(16-9-19-46-36(42)43)50-37(54)56-22-23-10-3-2-4-11-23;1-2(3)4/h2-6,10-13,20-21,27-29H,7-9,14-19,22H2,1H3,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46);1H3,(H,3,4)/t27-,28-,29-;/m0./s1 |

InChI Key |

AQEORXNVRMKXRV-BJRQXHFHSA-N |

Isomeric SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Pictograms |

Health Hazard |

sequence |

RRR |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation in Research Contexts

Strategic Approaches to Peptide Synthesis for Z-Arg-Arg-Arg-4MbNA Acetate (B1210297) and Analogues

The synthesis of a peptide as specific as Z-Arg-Arg-Arg-4MbNA acetate requires a meticulous and strategic approach, particularly due to the presence of multiple reactive arginine residues.

Solid-Phase Peptide Synthesis Methodologies for Arginine-Rich Sequences

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like this compound. rsc.org This method involves assembling a peptide chain sequentially while one end is attached to an insoluble solid support. rsc.orgbiosynth.com For arginine-rich sequences, the highly basic guanidinium (B1211019) group of arginine presents a significant challenge. mdpi.comnih.gov Protecting this group is crucial to prevent side reactions and ensure the correct peptide sequence is formed. mdpi.com Common protecting groups for the arginine side chain in Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a popular SPPS strategy, include the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. rsc.org However, the use of such protecting groups can decrease the atom economy and lead to impurities during the final cleavage step. rsc.org To address these issues, research has focused on developing protocols that avoid the need for orthogonal protecting groups for arginine, thereby improving the sustainability and efficiency of the synthesis. rsc.org

Incorporation of Protecting Groups (e.g., Benzyloxycarbonyl, Z-)

The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the α-amino group of the N-terminal amino acid in peptide synthesis. creative-peptides.combachem.comwikipedia.org Introduced by Bergmann and Zervas, the Z-group was fundamental to the first successful method of controlled chemical peptide synthesis. wikipedia.org It effectively suppresses the nucleophilic and basic properties of the amine's lone pair of electrons. wikipedia.org The Z-group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate. wikipedia.org While widely used in solution-phase synthesis, its application in solid-phase synthesis is more limited. peptide.com Deprotection, or removal of the Z-group, is commonly achieved through hydrogenolysis using a palladium catalyst or by treatment with strong acids like HBr in acetic acid. creative-peptides.comwikipedia.org

| Protecting Group | Abbreviation | Common Application | Deprotection Method |

| Benzyloxycarbonyl | Z, Cbz | N-terminal α-amino group protection | Hydrogenolysis, Strong Acids |

| tert-Butoxycarbonyl | Boc | α-amino group protection | Acidic conditions (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-amino group protection in SPPS | Mild basic conditions (e.g., piperidine) |

| 2,2,4,6,7-pentamethyldihydro-benzofuran-5-sulfonyl | Pbf | Arginine side-chain protection in Fmoc-SPPS | Acidic cleavage from resin |

Attachment of the 4MbNA Fluorogenic Moiety

The 4-methoxy-β-naphthylamine (4MbNA), also known as 4-methoxy-2-naphthylamide (MNA), is a fluorophore attached to the C-terminus of the peptide. bachem.com This moiety is responsible for the fluorogenic properties of the substrate. In its intact form, the fluorescence is quenched. However, upon enzymatic cleavage of the amide bond between the peptide and the 4MbNA, the free 4MbNA is released, resulting in a detectable fluorescent signal. sinica.edu.twpnas.org The excitation wavelength for cleaved 4MbNA is typically in the range of 335-350 nm, with an emission wavelength between 410-440 nm. bachem.com The attachment of this fluorogenic group is a critical step in the synthesis of fluorogenic substrates used to assay protease activity. sinica.edu.twpnas.org

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization in Research

Following synthesis, rigorous characterization is essential to confirm the purity, identity, and structural integrity of the this compound.

Applications in Verifying Synthetic Purity and Structural Integrity

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for the analysis of synthetic peptides. resolvemass.caresearchgate.net HPLC, particularly reversed-phase HPLC (RP-HPLC), is the preferred method for assessing the purity of peptides by separating them based on properties like polarity. resolvemass.cahplc.eu It allows for the accurate quantification of the desired peptide and the detection of any impurities. resolvemass.ca

Mass spectrometry provides a precise determination of the molecular weight of the peptide, confirming its identity. resolvemass.caresearchgate.net Techniques like tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, ensuring the correct order of amino acids. researchgate.net The combination of HPLC and MS (LC-MS) is a powerful approach that offers both separation and identification in a single analysis, making it a routine method for screening synthetic peptide products. researchgate.netchromatographyonline.com

| Analytical Technique | Primary Application in Peptide Analysis | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation | Quantification of purity, separation of components |

| Mass Spectrometry (MS) | Molecular weight determination and identification | Precise molecular weight, confirmation of identity |

| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing | Amino acid sequence verification |

| LC-MS | Combined separation and identification | Comprehensive analysis of peptide purity and structure |

Derivatization and Modification Studies of this compound for Enhanced Research Applications

The core structure of this compound can be modified to create derivatives with enhanced or altered properties for specific research applications. Derivatization can involve altering the peptide sequence, the protecting group, or the fluorophore. For instance, creating positional-scanning synthetic combinatorial libraries (PS-SCL) of fluorogenic substrates allows for the rapid determination of the substrate specificity of proteases. nih.gov By systematically varying the amino acids at different positions in the peptide chain, researchers can identify the optimal cleavage sequence for a particular enzyme. nih.gov

Furthermore, modifications can be made to enhance properties like cell permeability or to attach the peptide to other molecules, such as polymers, for applications in drug delivery or biomaterial development. nih.govspringernature.com For example, the conjugation of peptides to polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can improve water solubility and in vivo stability. acs.org

Enzyme Activity Assays Utilizing Z Arg Arg Arg 4mbna Acetate

Fundamental Principles of Fluorometric and Colorimetric Enzyme Assays

Enzyme assays are fundamental to biochemical research, providing a means to detect and quantify the activity of specific enzymes. Fluorometric and colorimetric assays are two common methods that rely on the enzymatic conversion of a substrate into a detectable product.

Enzymatic Hydrolysis and Reporter Group Release Mechanism

The core principle of these assays involves the enzymatic hydrolysis of a synthetic substrate, which consists of a peptide sequence recognized by the target enzyme, linked to a reporter molecule. In the case of Z-Arg-Arg-Arg-4MbNA acetate (B1210297), the tripeptide sequence (Arginine-Arginine-Arginine) is specifically recognized and cleaved by certain proteases.

This substrate is particularly useful for detecting the activity of cysteine proteases like Cathepsin B. mobitec.com The enzyme cleaves the peptide bond between the arginine chain and the 4-methoxy-β-naphthylamine (4MbNA) group. The release of 4MbNA results in a detectable signal. For fluorometric assays, free 4MbNA is fluorescent, with an excitation wavelength of 335-350 nm and an emission wavelength of 410-440 nm. mobitec.commedchemexpress.com In colorimetric assays, the released 4MbNA can be coupled with a diazonium salt, such as Fast Garnet GBC, to produce a colored product that can be measured by absorbance. scispace.com

Optimizing Reaction Conditions for Maximal Activity Detection (e.g., pH, ionic strength, activators)

To ensure accurate and maximal detection of enzyme activity, it is crucial to optimize the reaction conditions. Key parameters include pH, ionic strength, and the presence of activators.

For instance, the optimal pH for Cathepsin B activity using a similar substrate, Z-Arg-Arg-AMC, is around 6.0. sigmaaldrich.com The stability of the enzyme can also be pH-dependent; for example, Cathepsin B from Fasciola hepatica is most stable at a neutral pH. researchgate.net The buffer system is critical in maintaining the optimal pH. A common buffer for Cathepsin B assays is a potassium phosphate (B84403) or sodium acetate buffer. scispace.comsigmaaldrich.com

Ionic strength, managed by the salt concentration in the buffer, can also influence enzyme activity. Additionally, cysteine proteases often require a reducing agent for full activity. Dithiothreitol (DTT) is a frequently used activator in Cathepsin B assays. scispace.comnih.gov Chelating agents like EDTA are also commonly included to prevent inhibition by metal ions. scispace.com The design of experiments (DoE) approach can be a powerful tool to systematically optimize these multiple parameters for any given enzyme assay. nih.gov

Methodological Development for Specific Protease Assays

The development of specific assays for individual proteases is essential for understanding their roles in health and disease. Z-Arg-Arg-Arg-4MbNA acetate and similar substrates have been instrumental in developing such methods.

Quantification of Cysteine Protease Activity Using this compound

This compound is primarily used for the quantification of cysteine protease activity. chemimpex.com Cysteine proteases are a class of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.

Cathepsin B is a lysosomal cysteine protease that is a primary target for assays using substrates with an Arg-Arg sequence. sigmaaldrich.com The substrate Z-Arg-Arg-4MbNA is considered specific for Cathepsin B. mdpi.com The measurement of Cathepsin B activity is important in various research contexts, including studies on parasitic infections and cancer. scispace.comnih.gov

A typical assay for Cathepsin B involves incubating the enzyme source with Z-Arg-Arg-4MbNA in a suitable buffer at an optimal temperature, often 37°C or 40°C. scispace.comsigmaaldrich.com The reaction is then stopped, and the amount of released 4MbNA is quantified either fluorometrically or colorimetrically. mobitec.comscispace.com For example, a colorimetric assay might involve terminating the reaction with a reagent containing Fast Garnet GBC salt. scispace.com

Table 1: Example of Reagents and Conditions for Cathepsin B Assay

| Component | Concentration/Condition | Purpose |

| Z-Arg-Arg-4MbNA | 100 µM (final) | Substrate |

| Sodium Acetate Buffer | 50 mM, pH 5.0 | Maintain optimal pH |

| EDTA | 1 mM | Chelating agent |

| DTT | 5 mM | Reducing agent/activator |

| Temperature | 37°C | Optimal reaction temperature |

| Incubation Time | 30 min | Reaction duration |

This table is a composite example based on typical assay conditions described in the literature. scispace.com

While Z-Arg-Arg-4MbNA is highly specific for Cathepsin B, assessing the activity of other related cysteine proteases like Cathepsin L often requires a differential approach. Cathepsin L and Cathepsin B can both hydrolyze the substrate Z-Phe-Arg-AMC. nih.govnih.gov Therefore, to determine the activity of Cathepsin L, one can measure the total activity with Z-Phe-Arg-AMC and then subtract the activity measured with the Cathepsin B-specific substrate, Z-Arg-Arg-AMC. nih.gov

Another strategy involves the use of specific inhibitors. For instance, the inhibitor CA-074 can be used to specifically inhibit Cathepsin B, allowing for the measurement of Cathepsin L activity with a substrate like Z-Phe-Arg-AMC. nih.gov In some cases, manipulating assay conditions, such as the addition of urea, can selectively inactivate Cathepsin B, enabling the specific measurement of Cathepsin L with Z-Phe-Arg-NNapOMe. nih.gov

Table 2: Substrate Specificity of Related Cysteine Proteases

| Substrate | Primary Target Enzyme(s) |

| Z-Arg-Arg-4MbNA | Cathepsin B |

| Z-Phe-Arg-AMC | Cathepsin B and Cathepsin L |

| Z-Phe-Arg-NNapOMe | Cathepsin B and Cathepsin L |

| Bz-Arg-Gly-Phe-Phe-Pro-4MbNA | Cathepsin D |

This table provides a summary of substrates and their primary enzyme targets as described in various sources. mdpi.comnih.govechelon-inc.com

Assays for Other Trypsin-like or Arginine-specific Proteases

While prominently used for cathepsin B, the utility of this compound extends to the characterization of a variety of other trypsin-like proteases, which exhibit a preference for cleaving peptide bonds C-terminal to arginine residues. The presence of a tri-arginine sequence makes it a substrate for several proteases involved in diverse biological processes, from parasitic life cycles to viral replication.

Research has shown that fluorogenic substrates with an Arg-Arg sequence, such as the closely related Z-Arg-Arg-AMC, are not entirely specific to cathepsin B and can be cleaved by other cysteine cathepsins, including cathepsin L and cathepsin V. nih.gov This suggests that this compound can also serve as a substrate to assess the activity of these related proteases.

Furthermore, the substrate is applicable in studying various pathogens that rely on arginine-specific proteases. For instance, the tick-borne encephalitis virus (TBEV) possesses a protease, NS2B-NS3pro, which demonstrates autoproteolytic activity by cleaving after a sequence of two basic residues (Arg-Arg). mdpi.com Similarly, parasitic organisms like Trypanosoma brucei express a cathepsin B-like protease (TbCatB) whose activity can be monitored using the Z-Arg-Arg-AMC substrate, indicating the suitability of Z-Arg-Arg-Arg-4MbNA for such assays. nih.gov Another example is the arginine-specific cysteine protease RgpB (gingipain) from the bacterium Porphyromonas gingivalis, a key virulence factor that is highly specific for arginine residues. nih.gov

The application of this compound in a colorimetric assay was demonstrated in a study on the filarial parasite Setaria cervi. scispace.com In this research, the cathepsin B activity in a crude extract of the parasite was determined using Z-Arg-Arg-4mbNA as the substrate. scispace.com The assay involved incubating the extract with the substrate and then terminating the reaction to measure the colorimetric product. scispace.com

Below is a table summarizing various trypsin-like and arginine-specific proteases that can be assayed using this compound or its close structural analogs.

| Protease | Source Organism | Significance | Reference |

|---|---|---|---|

| Cathepsin L | Human | Lysosomal protease involved in protein turnover and antigen processing. | nih.gov |

| Cathepsin V | Human | Cysteine protease with roles in the thymus and cornea. | nih.gov |

| TbCatB (Cathepsin B-like) | Trypanosoma brucei | Essential for parasite survival and virulence. | nih.gov |

| NS2B-NS3pro | Tick-borne encephalitis virus (TBEV) | Processes the viral polyprotein, essential for replication. | mdpi.com |

| RgpB (Gingipain) | Porphyromonas gingivalis | A major virulence factor in periodontal disease. | nih.gov |

| Cathepsin B | Setaria cervi (Filarial parasite) | Involved in parasite biology and host-parasite interactions. | scispace.com |

High-Throughput Screening Methodologies Employing this compound

The fluorogenic properties of this compound make it an excellent tool for high-throughput screening (HTS) of potential protease inhibitors. HTS assays are fundamental in drug discovery for rapidly evaluating large libraries of chemical compounds to identify novel therapeutic leads. nih.govbiorxiv.org The assay principle relies on the enzymatic cleavage of the substrate, which liberates the fluorescent 4-methoxy-β-naphthylamine (4-MbNA) group. Inhibitors of the target protease will prevent or reduce this cleavage, resulting in a diminished or absent fluorescent signal.

Methodologies employing this substrate are typically adapted for multi-well plate formats, such as 96-well or 384-well plates, allowing for the simultaneous testing of thousands of compounds. mdpi.com The development of a robust HTS assay involves several key steps: optimization of reaction conditions, including buffer pH, temperature, and the concentrations of both the enzyme and the substrate. For instance, in screening for flaviviral protease inhibitors, researchers used a fluorogenic peptide substrate containing an Arg-Arg motif to test a library of over 100,000 compounds in a 384-well format. nih.gov

The success of an HTS campaign is highly dependent on the quality and reliability of the assay. Statistical parameters such as the Z'-factor, signal-to-noise ratio (S/N), and coefficient of variation (%CV) are used to validate the assay's suitability for large-scale screening. upenn.edu A Z'-factor greater than 0.5 is generally considered indicative of a high-quality, robust assay suitable for HTS. upenn.edu

Microplate-Based Assay Adaptations for Compound Screening

Adapting an enzyme assay that uses this compound for microplate-based compound screening requires careful optimization to ensure sensitivity, accuracy, and cost-effectiveness. The process generally involves miniaturizing the assay from a standard cuvette-based format to a low-volume multi-well plate.

A typical workflow for adapting a cathepsin B assay for HTS in a 384-well plate format was demonstrated using the similar substrate Z-Arg-Arg-AMC. upenn.edu The initial step involved determining the optimal enzyme concentration that provides a robust fluorescent signal over a defined incubation period (e.g., 60 minutes) in the presence of a fixed substrate concentration. upenn.edu Subsequently, the Michaelis-Menten constant (Km) of the substrate is determined under the HTS assay conditions to ensure the substrate concentration is appropriate for detecting competitive inhibitors. upenn.edu

The assay is then validated using a known inhibitor to confirm its ability to detect inhibition. For cysteine proteases like cathepsin B, a general inhibitor such as E-64 is often used. upenn.edu The performance of the adapted assay is quantified by calculating the Z'-factor, which assesses the separation between positive (no inhibition) and negative (full inhibition) controls.

The table below outlines the key parameters and considerations for adapting a this compound-based assay for HTS.

| Parameter | Description | Example/Consideration | Reference |

|---|---|---|---|

| Plate Format | Selection of multi-well plate (e.g., 96, 384, or 1536-well). | 384-well plates offer a balance between throughput and volume requirements. Non-binding surface plates are often preferred. | mdpi.comupenn.edu |

| Reagent Concentration | Optimization of enzyme and substrate concentrations. | Enzyme concentration should yield a linear reaction rate. Substrate concentration is often set near the Km value. | biorxiv.orgupenn.edu |

| Assay Volume | Miniaturization of the reaction volume to conserve reagents. | Final assay volumes can be as low as 10-50 µL in 384-well plates. | upenn.edu |

| Incubation Time | Determining the optimal time for the reaction before reading the signal. | Typically ranges from 30 to 60 minutes for endpoint assays. | mdpi.comupenn.edu |

| Assay Validation | Use of control compounds and statistical analysis to ensure robustness. | A known inhibitor (e.g., E-64 for cathepsin B) is used to test the assay's dynamic range. Z'-factor is calculated. | upenn.edu |

| Detection Method | Measurement of the fluorescent signal. | Fluorescence is read in a microplate reader with appropriate excitation (e.g., 335-350 nm) and emission (e.g., 410-440 nm) filters. | mobitec.com |

Enzyme Kinetics and Mechanistic Investigations with Z Arg Arg Arg 4mbna Acetate

Determination of Kinetic Parameters (e.g., Km, kcat) for Target Enzymes

A primary application of Z-Arg-Arg-Arg-4MbNA Acetate (B1210297) is the determination of fundamental kinetic parameters that define an enzyme's efficiency and its affinity for a substrate. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are crucial metrics for comparing enzyme performance and understanding their biological function.

Research has successfully employed this substrate to elucidate these parameters for specific enzymes. For instance, in a study characterizing cathepsin B from goat brain, the Km value for the hydrolysis of Z-Arg-Arg-4-methoxy-β-naphthylamide was determined. The study found that the Km was dependent on the concentration of the co-solvent dimethylsulfoxide (DMSO) in the assay buffer. ias.ac.in At a concentration of 1% DMSO, the Km was 0.09 mM, while at 2.5% DMSO, the value increased to 0.29 mM. ias.ac.in This highlights the sensitivity of the enzyme-substrate interaction to the assay environment. The activity was measured colorimetrically after coupling the released 4-methoxy-β-naphthylamine with a diazonium salt, Fast Garnet GBC. ias.ac.in While a specific kcat value was not reported in this particular study, the Km values provide critical insight into the affinity of goat brain cathepsin B for this substrate.

Table 1: Kinetic Parameters for Cathepsin B with Z-Arg-Arg-4-methoxy-β-naphthylamide

| Enzyme Source | Co-Solvent | Km (mM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| Goat Brain Cathepsin B | 1% DMSO | 0.09 | Not Reported | ias.ac.in |

| Goat Brain Cathepsin B | 2.5% DMSO | 0.29 | Not Reported | ias.ac.in |

Analysis of Enzyme-Substrate Binding Dynamics

Beyond determining steady-state kinetic constants, Z-Arg-Arg-Arg-4MbNA Acetate and its analogs are instrumental in investigating the intricacies of how an enzyme binds to its substrate. The specificity of a protease is dictated by the chemical and structural properties of its active site, particularly the subsites that accommodate the amino acid residues of the substrate.

The "Arg-Arg" sequence in the substrate is particularly significant for its interaction with cysteine proteases like cathepsin B. The S2 subsite of the cathepsin B active site plays a critical role in this recognition. Studies involving site-directed mutagenesis have provided profound insights into these binding dynamics. For example, research on rat cathepsin B has identified a specific amino acid, glutamic acid at position 245 (Glu245), as being crucial for recognizing and binding substrates with an arginine residue at the P2 position (the second amino acid from the cleavage site). nih.gov

It was demonstrated that the protonated state of Glu245, which has a pKa of 5.1, forms a hydrogen bond with the guanidinium (B1211019) group of the P2 arginine on the substrate. nih.gov This interaction is vital for the enzyme's specificity and catalytic efficiency. When Glu245 was mutated to glutamine (Gln), an amino acid that cannot be protonated in the same way, the enzyme's catalytic rate (kcat) for an arginine-containing substrate dropped 16-fold, although the Km was not significantly affected. nih.gov This indicates that the Glu245 residue is not essential for the initial binding of the substrate (as reflected by Km) but is critical for stabilizing the transition state of the reaction, thereby enhancing the rate of catalysis. nih.gov This type of analysis, often employing substrates like Z-Arg-Arg-4MbNA, is fundamental to understanding the molecular basis of enzyme specificity and function.

Investigation of Protease Activation and Inhibition Mechanisms

The activity of many proteases is tightly regulated, often through activation from an inactive zymogen form or by the action of endogenous inhibitors. This compound provides a reliable means to monitor these processes in real-time.

Application in Characterizing Protease Inhibitors

This substrate is widely used in screening and characterizing potential protease inhibitors. By measuring the rate of hydrolysis of Z-Arg-Arg-Arg-4MbNA in the presence of varying concentrations of a test compound, researchers can determine the compound's inhibitory potency, often expressed as an IC50 (the concentration required to inhibit 50% of the enzyme's activity) or a Ki (the inhibition constant).

For example, the inhibitory effects of leupeptin (B1674832), a known thiol protease inhibitor, on goat brain cathepsin B were quantified using Z-Arg-Arg-4mβNA as the substrate. The study revealed that leupeptin acts as a competitive inhibitor with a very low Ki value of 12.5 x 10⁻⁹ M, signifying a high affinity for the enzyme. ias.ac.in In another study focusing on a filarial parasite, Z-Arg-Arg-4MbNA was used to determine cathepsin B activity and to demonstrate its inhibition by E-64, a specific, irreversible inhibitor of cysteine proteases. citius.technology Such assays are crucial in the development of therapeutic agents that target specific proteases involved in disease.

Influence of Cofactors and Environmental Modulators on Enzymatic Efficiency

The catalytic efficiency of enzymes is often highly dependent on environmental factors such as pH, temperature, and the presence of specific cofactors or ions. This compound is an effective substrate for studying these influences.

pH and Temperature: Studies on cathepsin B from various sources have consistently shown that its activity is maximal under acidic conditions. Using Z-Arg-Arg-4mβNA, the optimal pH for goat brain cathepsin B was found to be 6.0. ias.ac.in Research on similar substrates with cathepsin B from other organisms confirms an optimal pH range between 4.0 and 6.0 and an optimal temperature often around 37-50°C. ias.ac.in

Activators and Modulators: Cysteine proteases like cathepsin B require a reducing agent to maintain the active site cysteine residue in its thiol state (-SH). The influence of such activators can be precisely quantified using substrates like Z-Arg-Arg-4MbNA. In the characterization of goat brain cathepsin B, dithioerythritol (B556865) (DTE) was identified as a potent activator. ias.ac.in The assay buffer for measuring cathepsin B activity is also typically supplemented with a chelating agent like EDTA to remove any inhibitory heavy metal ions, thereby ensuring maximal and reproducible activity. citius.technology

Biological and Biochemical Research Applications

Elucidation of Protease Function in Cellular and Subcellular Processes

Z-Arg-Arg-4MbNA and its analogs are crucial tools for studying lysosomal proteolysis, the process by which cells degrade materials within lysosomes. Cathepsin B is a key lysosomal cysteine protease involved in the breakdown of proteins. Researchers use substrates like Z-Arg-Arg-4MbNA to measure Cathepsin B activity directly within cellular environments.

A critical aspect of this investigation is the pH-dependent nature of lysosomal enzymes. Cathepsin B exhibits optimal activity in the acidic environment of the lysosome (pH 4.0-6.0) but can also be active at the neutral pH of the cytosol. Studies using related substrates have shown that the cleavage rate can differ significantly between acidic and neutral pH. This characteristic allows researchers to probe the functional state of lysosomes and investigate the consequences of protease mislocalization or changes in lysosomal pH, which are associated with cellular senescence and disease. For instance, in situ zymography on tissue slices using Z-Arg-Arg-4MbNA allows for the visualization of protease activity within specific subcellular compartments, revealing fluorescent particles localized to lysosomes.

Proteases are fundamental to protein turnover, the regulated degradation of proteins that is essential for maintaining cellular health (homeostasis). Cathepsin B, the primary target for Z-Arg-Arg-4MbNA, plays a significant role in this process by degrading proteins taken up by the cell and those originating from other cellular compartments. By providing a means to quantify Cathepsin B activity, the substrate helps researchers understand how protein degradation is regulated and how it is affected in various physiological and pathological states.

Elevated levels and altered activity of Cathepsin B have been implicated in numerous diseases, including cancer and neurological disorders. The use of Z-Arg-Arg-4MbNA in biochemical assays allows for the screening of potential inhibitors and activators of this enzyme, contributing to the development of new therapeutic strategies that target protein processing pathways.

Profiling Protease Activity in Biological Samples and Extracts

Z-Arg-Arg-4MbNA is employed to measure and profile protease activity in extracts from various tissues and cell types. This is essential for understanding the specific roles of proteases in different biological contexts. For example, a related substrate, Z-Ala-Arg-Arg-4MβNA, has been used to detect and monitor Cathepsin B activity in equine articular cartilage and skin fibroblasts. Such studies can reveal how protease activity changes during processes like tissue remodeling, inflammation, or disease progression. The method involves incubating the tissue extract or intact cells with the substrate and measuring the resulting fluorescence, which corresponds to the level of active enzyme present.

Cysteine proteases are vital for the survival, growth, and pathogenesis of many parasitic organisms. They are involved in processes such as nutrient digestion, host tissue invasion, and evasion of the host immune system. Consequently, these enzymes are attractive targets for anti-parasitic drug development.

Z-Arg-Arg-4MbNA and its analogs have been instrumental in identifying and characterizing these crucial proteases. For instance, studies have used these substrates to measure Cathepsin B-like activity in extracts from various parasites:

Blastocystis ratti : The substrate Arg-Arg-4-methoxy-2-naphtylamide was used to localize cysteine protease activity to the central vacuole of this intestinal parasite.

Fasciola hepatica : Researchers have used related substrates to investigate cysteine proteases in this liver fluke, which are essential for its migration and feeding.

Trypanosoma brucei : The substrate Z-Arg-Arg-AMC was used to show that the essential protease TbCatB was inhibited by nicotinamide, identifying a potential therapeutic pathway.

The data below summarizes findings from studies on protease activity in various parasitic organisms using related substrates.

| Parasite Organism | Substrate Used | Key Finding |

| Blastocystis ratti | Arg-Arg-4-methoxy-2-naphtylamide | Cysteine protease activity is localized within the central vacuole of the parasite. |

| Leishmania infantum | Suc-Leu-Leu-Val-Tyr-AMC (Cathepsin B substrate) | Used to confirm the specificity of inhibitors against another protease (POPLi) by showing no effect on Cathepsin B activity. |

| Fasciola hepatica | Z-Phe-Arg-NHMec | Used to measure cysteine protease activity in somatic extracts and secretions to test novel inhibitors. |

Contributions to Understanding Enzyme Specificity Landscapes

While Z-Arg-Arg-4MbNA is considered a specific substrate for Cathepsin B, its use has also contributed to a more nuanced understanding of enzyme specificity. The "specificity landscape" refers to the range of substrates an enzyme can cleave and the conditions under which it does so. Research has shown that while Cathepsin B efficiently cleaves the Z-Arg-Arg sequence, other related proteases, such as Cathepsins K, L, and S, can also hydrolyze this substrate, albeit often less efficiently or under different pH conditions.

This has driven the development of more highly selective substrates and inhibitors. By comparing the cleavage rates of a panel of substrates (like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC) across a family of related enzymes (e.g., different cathepsins), researchers can map their individual specificities. For example, combining a partially selective substrate with a partially selective inhibitor can create a highly specific assay for a single enzyme within a complex biological sample. This approach, validated using cells from knockout mice lacking specific cathepsins, has refined our ability to isolate and study the function of individual proteases.

The following table presents data on the inhibition of various recombinant cathepsins by a specific inhibitor (DARPin 8h6), where Z-Arg-Arg-AMC was used to measure Cathepsin B activity, highlighting the methods used to dissect enzyme specificity.

| Enzyme | Substrate Used for Activity Assay | Residual Activity in Presence of Inhibitor |

| Human Cathepsin B | z-Arg-Arg-AMC | < 10% |

| Mouse Cathepsin B | z-Arg-Arg-AMC | < 10% |

| Human Cathepsin L | z-Phe-Arg-AMC | ~ 100% |

| Human Cathepsin K | z-Phe-Arg-AMC | ~ 100% |

| Human Cathepsin S | z-Phe-Arg-AMC | ~ 100% |

| Mouse Cathepsin S | z-Phe-Arg-AMC | ~ 100% |

| Human Cathepsin X | z-Phe-Arg-AMC | ~ 100% |

| (Data sourced from a study on a highly selective inhibitory DARPin, demonstrating how specific substrates are used to confirm inhibitor selectivity across a family of related enzymes) |

Research in Protein-Protein Interactions Involving Proteases

The activity of proteases is often modulated by their interaction with other proteins, such as activators or inhibitors. Z-Arg-Arg-Arg-4MbNA Acetate (B1210297) is utilized in research to study these protein-protein interactions. chemimpex.comchemimpex.com By providing a consistent and measurable substrate for a specific protease, the compound allows researchers to investigate how other proteins affect the enzyme's function. chemimpex.comchemimpex.com

For example, in a system containing a protease and its substrate, Z-Arg-Arg-Arg-4MbNA Acetate, the rate of substrate cleavage provides a baseline of the enzyme's activity. When a third protein—a potential inhibitor or activator—is introduced, any change in the rate of cleavage indicates an interaction between the protease and this third protein. This methodology is crucial for understanding the complex regulatory networks that control proteolytic activity in cellular processes. chemimpex.comchemimpex.com

An illustrative area of such research involves the protein Z (PZ)-dependent protease inhibitor (ZPI), which inactivates Factor Xa. nih.gov While not directly using the titular compound, this research exemplifies the principles of how specific substrates are used. Studies on the interaction between ZPI and Factor Xa rely on measuring the protease's activity to understand how PZ enhances the inhibition. nih.gov Similarly, this compound can be employed in assays to screen for and characterize proteins that modulate the activity of its target proteases, thereby providing insight into the mechanisms of protein-protein interaction. chemimpex.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Z-Arg-Arg-4MβNA triacetate |

| Z-Arg-Arg-βNA acetate |

| Z-Arg-Arg-pNA |

| Z-Arg-Arg-7 AMC |

| 4-Methoxy-β-naphthylamine |

| Protein Z (PZ) |

| PZ-dependent protease inhibitor (ZPI) |

Comparative Analysis with Other Synthetic Protease Substrates

Distinguishing Z-Arg-Arg-Arg-4MbNA Acetate (B1210297) from Analogues like Z-Arg-Arg-AMC or Z-Phe-Arg-AMC

The primary distinctions between Z-Arg-Arg-Arg-4MbNA Acetate and its analogues, Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, lie in two key components of their molecular structure: the peptide sequence that dictates enzyme specificity and the fluorogenic leaving group that determines the sensitivity and optical properties of the assay.

The peptide sequence is paramount for determining which proteases will recognize and cleave the substrate. The P1 position (the amino acid residue immediately preceding the cleavage site) is a critical determinant of specificity for many proteases. Both Z-Arg-Arg-AMC and Z-Phe-Arg-AMC have an Arginine (Arg) residue at the P1 position, making them targets for proteases that prefer to cleave after a basic amino acid, such as trypsin-like serine proteases and certain cysteine proteases like cathepsins.

However, the residues at the P2 and P3 positions further refine this specificity. Z-Arg-Arg-AMC, with its di-arginine motif, is generally considered more selective for cathepsin B than Z-Phe-Arg-AMC. nih.gov The presence of a Phenylalanine (Phe) at the P2 position in Z-Phe-Arg-AMC makes it a broader substrate for other cysteine proteases, including cathepsin L, which can also efficiently hydrolyze it. nih.gov

The second major point of distinction is the fluorogenic group. Z-Arg-Arg-AMC and Z-Phe-Arg-AMC utilize 7-amino-4-methylcoumarin (B1665955) (AMC), a widely used fluorophore that, upon cleavage, emits a blue fluorescence. In contrast, this compound releases 4-methoxy-β-naphthylamine (4MbNA). The choice of fluorophore impacts the assay's sensitivity and can be a critical consideration for detecting low levels of protease activity. While direct quantum yield comparisons are not available, different fluorophores can offer advantages in terms of signal intensity and spectral properties, which can be important for avoiding background fluorescence from biological samples. nih.gov

Strategic Selection of Substrates for Specific Research Objectives

The choice of a synthetic protease substrate is a critical decision in experimental design and should be guided by the specific research question.

For high-throughput screening or general protease activity assays: A broader substrate like Z-Phe-Arg-AMC might be advantageous. Its cleavage by a wider range of proteases makes it useful for initial screens to detect general proteolytic activity in a sample before proceeding to more specific analyses.

For selective measurement of Cathepsin B activity: Z-Arg-Arg-AMC is a more appropriate choice than Z-Phe-Arg-AMC due to its relatively higher selectivity for cathepsin B over cathepsin L. nih.gov However, researchers must be aware of its potential cleavage by other cathepsins and may need to use specific inhibitors to confirm the source of the observed activity.

For highly specific detection of proteases recognizing poly-arginine motifs: this compound would be the substrate of choice. Its tri-arginine sequence is designed to be a more stringent requirement for cleavage, thereby minimizing off-target effects and providing a more accurate measurement of the activity of the intended protease. This level of specificity is crucial for studies aiming to dissect the role of a single protease in a complex biological system.

Future Directions in Research with Z Arg Arg Arg 4mbna Acetate

Exploration of Novel Enzyme Targets Responsive to the Triple Arginine Sequence

The specificity of Z-Arg-Arg-Arg-4MbNA Acetate (B1210297) for proteases that cleave after a polybasic motif, particularly the tri-arginine sequence, has been traditionally linked to enzymes such as furin and other proprotein convertases. However, the complete range of proteases capable of processing this substrate is not fully understood and represents a significant area for future research. Investigations will likely concentrate on identifying and characterizing novel enzymes that show a preference for this triple arginine motif.

This exploration could involve screening a wide variety of biological samples, including cell lysates and complex tissue extracts, using Z-Arg-Arg-Arg-4MbNA Acetate as a probe. Identifying previously unknown proteases with this substrate specificity could uncover new regulatory pathways and potential targets for therapeutic intervention. For instance, many viral proteases are crucial for viral replication and maturation, making them attractive targets for antiviral drug development. mdpi.com Similarly, proteases secreted by pathogenic fungi and bacteria are often essential for their virulence and ability to damage host tissues. mdpi.com Probing microbial extracts or infection models with this compound could identify novel proteases involved in pathogenesis.

| Potential Novel Enzyme Class | Biological Context | Research Implication |

| Viral Proteases | Infectious Disease | Development of broad-spectrum antiviral therapies. mdpi.com |

| Microbial Proteases | Host-Pathogen Interactions | Understanding mechanisms of virulence and identifying new antimicrobial targets. mdpi.com |

| Inflammatory Proteases | Immune Response | Elucidating signaling cascades in inflammation and autoimmune diseases. |

| Proteasome System | Protein Degradation | Investigating allosteric regulation and substrate targeting of the proteasome. nih.gov |

Integration with Advanced Imaging Techniques for Real-Time Protease Monitoring

Upon enzymatic cleavage, this compound releases the fluorescent 4-methoxy-β-naphthylamine (4MbNA) group, making it an excellent tool for integration with advanced imaging technologies. This property allows for the real-time visualization and quantification of protease activity within dynamic biological systems, such as living cells and tissues. nih.gov

Future research is poised to utilize sophisticated techniques like Fluorescence Resonance Energy Transfer (FRET) and multiphoton microscopy to achieve unprecedented spatial and temporal resolution of protease activity. nih.govrsc.org By designing FRET-based biosensors that incorporate the Z-Arg-Arg-Arg-4MbNA sequence, researchers can dynamically monitor the interaction between specific proteases and their inhibitors in living cells. nih.gov Furthermore, combining this substrate with super-resolution microscopy could provide highly detailed information on the subcellular localization of protease activity, for instance, within specific organelles or at the cell membrane. Such approaches will be vital for dissecting the precise roles of these enzymes in fundamental cellular processes like apoptosis, signal transduction, and protein trafficking. nih.gov The ability to obtain more data points in real-time allows for a direct correlation between a cellular event and its effect on proteolytic activity. nih.gov

Development of Next-Generation Substrates Based on this compound Principles

The fundamental design of this compound, which pairs a specific peptide sequence with a fluorogenic reporter, serves as a robust scaffold for creating next-generation protease substrates. Future development efforts will likely aim to improve the substrate's photophysical characteristics, enhance its specificity, and increase its stability for in vivo applications.

One promising direction is the replacement of the 4MbNA fluorophore with alternative reporter groups that offer superior quantum yields, greater photostability, or different emission wavelengths for use in multiplex imaging experiments. The incorporation of near-infrared (NIR) fluorophores, for example, would facilitate deeper tissue imaging with less interference from background autofluorescence. Another key area of development is the modification of the peptide sequence itself. While the tri-arginine motif is crucial, adding or substituting flanking amino acids could fine-tune the substrate's selectivity towards specific proteases within a larger enzyme family, enabling researchers to distinguish between the activities of closely related enzymes.

| Modification Strategy | Desired Improvement | Potential Application |

| Fluorophore Substitution (e.g., NIR dyes) | Deeper tissue penetration, lower autofluorescence | In vivo imaging of protease activity in animal disease models. |

| Peptide Sequence Modification | Enhanced selectivity for specific proteases | Differentiating the activity of individual enzyme isoforms. |

| FRET Pair Integration | Improved signal-to-noise ratio | High-throughput screening of protease inhibitors. nih.gov |

| Addition of Targeting Moieties | Cell or organelle-specific delivery | Spatially-resolved monitoring of protease activity within a cell. |

Computational Modeling of Enzyme-Substrate Interactions to Predict Hydrolysis Patterns

Computational modeling and molecular dynamics simulations are increasingly indispensable tools in biochemical research. For this compound, these methods can offer deep insights into the molecular basis of its interaction with target proteases. Future research will increasingly leverage these computational approaches to predict hydrolysis patterns and to inform the rational design of new and improved substrates.

By generating detailed in silico models of an enzyme's active site bound to this compound, researchers can visualize the critical intermolecular interactions—such as hydrogen bonds and electrostatic forces—that control substrate recognition and catalysis. These models can be used to predict how specific mutations in the enzyme or chemical modifications to the substrate will impact binding affinity and cleavage efficiency. nih.gov This predictive capability can significantly accelerate the development of highly specific substrates and inhibitors, thereby reducing the reliance on time-consuming and costly empirical screening. nih.gov Moreover, computational studies can elucidate the dynamic conformational changes that both the enzyme and the substrate undergo during the catalytic event, providing a more complete and dynamic understanding of the enzymatic reaction.

Q & A

Q. What is the primary biochemical application of Z-Arg-Arg-Arg-4MβNA Acetate in enzyme studies?

Z-Arg-Arg-Arg-4MβNA Acetate serves as a fluorogenic substrate for cathepsin B, enabling real-time quantification of enzymatic activity. Upon cleavage by cathepsin B, it releases 4-methoxy-β-naphthylamine (4MβNA), which fluoresces at λex = 355 nm and λem = 430 nm. Researchers use this property to monitor enzyme kinetics, screen inhibitors, or assess intracellular protease activity in live-cell assays .

Methodological Note :

- Standard protocols involve preparing a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT) and incubating the substrate (10–100 µM) with purified enzyme or lysates.

- Fluorescence intensity is measured using a plate reader or fluorometer. Calibration with known 4MβNA concentrations ensures quantitative accuracy .

Q. How should researchers design a control experiment when using Z-Arg-Arg-Arg-4MβNA Acetate to validate cathepsin B specificity?

To confirm that observed fluorescence arises from cathepsin B activity, include:

- Negative controls : Pre-treat samples with cathepsin B-specific inhibitors (e.g., CA-074 or E-64d) or use enzyme-deficient cell lysates.

- Substrate specificity controls : Test the substrate against other cysteine proteases (e.g., cathepsin L or K) to rule out cross-reactivity.

- Blank controls : Measure background fluorescence from the substrate in the absence of enzyme .

Advanced Research Questions

Q. How can researchers address inconsistencies in kinetic data (e.g., variable KmK_mKm values) when using Z-Arg-Arg-Arg-4MβNA Acetate across different assays?

Discrepancies in may arise from:

- Buffer composition : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformation. Standardize buffer conditions and validate pH stability.

- Enzyme source : Recombinant vs. tissue-extracted cathepsin B may exhibit divergent kinetics due to post-translational modifications.

- Substrate purity : Verify substrate integrity via HPLC or LC-MS to exclude degradation products affecting fluorescence signals .

Resolution Strategy : Perform parallel assays under identical conditions using a reference substrate (e.g., Z-Arg-Arg-AMC) to isolate variables. Statistical tools like Bland-Altman plots can quantify systematic biases .

Q. What methodological considerations are critical for optimizing Z-Arg-Arg-Arg-4MβNA Acetate in high-throughput inhibitor screening?

Key factors include:

- Signal-to-noise ratio : Optimize substrate concentration to balance sensitivity (low background noise) and dynamic range.

- Quenching effects : Screen for compound autofluorescence or interference using control wells with inhibitors alone.

- Data normalization : Use -factor analysis to assess assay robustness. A indicates suitability for high-throughput applications .

Advanced Tip : Employ kinetic readouts (initial velocity measurements) instead of endpoint assays to mitigate time-dependent inhibitor artifacts.

Q. How can researchers validate the intracellular activity of cathepsin B using Z-Arg-Arg-Arg-4MβNA Acetate while accounting for lysosomal pH gradients?

Intracellular assays require:

- pH calibration : Use lysosomotropic agents (e.g., bafilomycin A1) to neutralize lysosomal pH and confirm pH-dependent fluorescence changes.

- Compartmentalization controls : Co-stain cells with lysosomal markers (e.g., LysoTracker) to correlate substrate cleavage with lysosomal localization.

- Live-cell imaging : Use time-lapse microscopy to monitor real-time fluorescence accumulation, ensuring minimal phototoxicity .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in inhibitor studies using this substrate?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism.

- Error propagation : Calculate uncertainties in values via bootstrapping or Monte Carlo simulations.

- Reproducibility : Report mean ± SEM from ≥3 independent experiments and include raw data in supplementary materials .

Q. How should researchers handle batch-to-batch variability in substrate performance?

- Quality control : Request certificates of analysis (CoA) from suppliers, including HPLC purity (>95%) and mass spectrometry verification.

- In-house validation : Pre-test each batch with a standardized enzyme sample to confirm activity.

- Documentation : Archive lot numbers and storage conditions (−20°C, desiccated) to trace variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.